molecular formula C16H31N7O7 B12412074 Gly-Gly-Gly-PEG4-azide

Gly-Gly-Gly-PEG4-azide

Cat. No.: B12412074
M. Wt: 433.46 g/mol
InChI Key: XKWKEPSEKGSYSV-UHFFFAOYSA-N
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Description

Gly-Gly-Gly-PEG4-azide is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing DBCO or BCN groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gly-Gly-Gly-PEG4-azide is synthesized through a series of chemical reactions involving the coupling of glycine residues with polyethylene glycol and azide groups. The synthesis typically involves the use of protecting groups to ensure selective reactions at specific sites. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as copper sulfate for the azide-alkyne cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizersThe final product is purified using techniques like high-performance liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG4-azide primarily undergoes click chemistry reactions, including:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Strain-promoted alkyne-azide cycloaddition (SPAAC)

Common Reagents and Conditions

    CuAAC: Copper sulfate, sodium ascorbate, and alkyne-containing molecules.

    SPAAC: DBCO or BCN-containing molecules.

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .

Scientific Research Applications

Gly-Gly-Gly-PEG4-azide has a wide range of applications in scientific research, including:

Mechanism of Action

Gly-Gly-Gly-PEG4-azide functions as a cleavable linker in antibody-drug conjugates. The azide group allows for selective conjugation with alkyne-containing molecules through click chemistry reactions. This enables the precise attachment of therapeutic agents to antibodies, facilitating targeted delivery to specific cells or tissues. The cleavable nature of the linker ensures the release of the therapeutic agent at the target site .

Comparison with Similar Compounds

Similar Compounds

  • Gly-Gly-Gly-PEG4-alkyne
  • Gly-Gly-Gly-PEG4-DBCO
  • Gly-Gly-Gly-PEG4-BCN

Uniqueness

Gly-Gly-Gly-PEG4-azide is unique due to its azide group, which allows for versatile click chemistry reactions. This makes it highly valuable in the synthesis of antibody-drug conjugates and other bioconjugates, providing a reliable and efficient method for targeted delivery of therapeutic agents .

Properties

Molecular Formula

C16H31N7O7

Molecular Weight

433.46 g/mol

IUPAC Name

2-amino-N-[2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

InChI

InChI=1S/C16H31N7O7/c17-11-14(24)20-13-16(26)21-12-15(25)19-1-3-27-5-7-29-9-10-30-8-6-28-4-2-22-23-18/h1-13,17H2,(H,19,25)(H,20,24)(H,21,26)

InChI Key

XKWKEPSEKGSYSV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

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